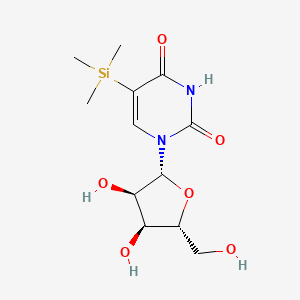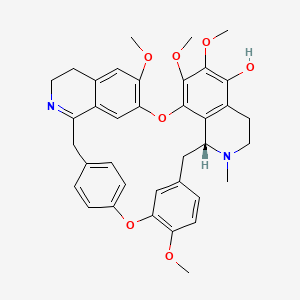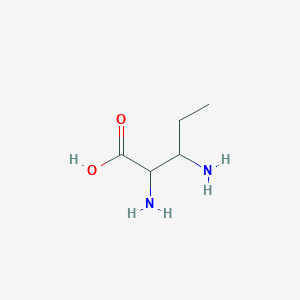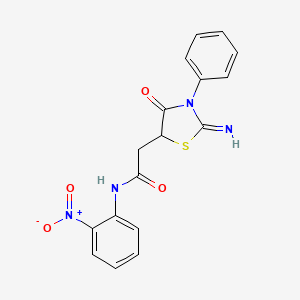![molecular formula C11H10BNO4S B14140334 {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid CAS No. 959636-69-2](/img/structure/B14140334.png)
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is a chemical compound with a unique structure that includes a benzothiophene ring and a boronic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid typically involves the introduction of the boronic acid group to the benzothiophene ring. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups to the benzothiophene ring .
Wissenschaftliche Forschungsanwendungen
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of {5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzothiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the benzothiophene ring.
Benzothiophene Boronic Acid: Similar but may have different substituents on the benzothiophene ring.
Arylboronic Acids: A broad class of compounds with varying aryl groups attached to the boronic acid.
Uniqueness
{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid is unique due to the presence of both the benzothiophene ring and the boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific applications where other boronic acids may not be as effective .
Eigenschaften
CAS-Nummer |
959636-69-2 |
|---|---|
Molekularformel |
C11H10BNO4S |
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
[5-[(diformylamino)methyl]-1-benzothiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H10BNO4S/c14-6-13(7-15)5-8-1-2-10-9(3-8)4-11(18-10)12(16)17/h1-4,6-7,16-17H,5H2 |
InChI-Schlüssel |
GVTZPLCQJFQOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(S1)C=CC(=C2)CN(C=O)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
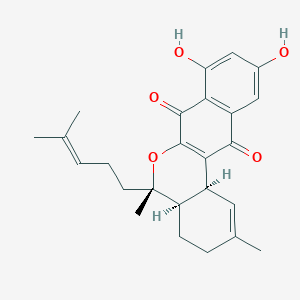

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
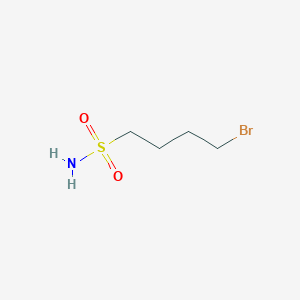
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)


